molecular formula C8H6ClFN2 B12828721 2-(Chlorofluoromethyl)-1H-benzo[d]imidazole

2-(Chlorofluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B12828721
M. Wt: 184.60 g/mol
InChI Key: KQVMNLIENPLQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chlorofluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorofluoromethyl)-1H-benzo[d]imidazole typically involves the halogenation of benzimidazole derivatives. One common method is the photochemical cleavage of imidazole-diazonium fluoroborates. This process involves the diazotization of aminoimidazoles with sodium nitrite in aqueous hydrofluoric acid, followed by irradiation with a mercury lamp to replace the diazo group with a fluorine atom . Another method involves the reaction of N-(2-halophenyl)trifluoroacetimidoyl chlorides with primary amines in the presence of catalytic copper(I) iodide and tetramethylethylenediamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using halogen-releasing reagents such as sodium hypochlorite or N-halosuccinimides. These methods are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: 2-(Chlorofluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Chlorofluoromethyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Uniqueness: 2-(Chlorofluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties such as increased stability and reactivity. This dual halogenation also enhances its biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6ClFN2

Molecular Weight

184.60 g/mol

IUPAC Name

2-[chloro(fluoro)methyl]-1H-benzimidazole

InChI

InChI=1S/C8H6ClFN2/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H,(H,11,12)

InChI Key

KQVMNLIENPLQNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.